3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O4S/c1-11-16(12(2)20-17(19-11)22-6-8-26-9-7-22)21-27(23,24)13-4-5-15(25-3)14(18)10-13/h4-5,10,21H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUGMNCNKYRPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with sulfonyl chlorides under basic conditions.
Chlorination and Methoxylation: The final steps involve chlorination and methoxylation of the benzene ring, typically using chlorinating agents like thionyl chloride and methoxylating agents like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the benzene ring and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives
(a) 4,6-Dichloro-5-Methoxypyrimidine
- Structure : A pyrimidine ring with methoxy (position 5) and chloro (positions 4 and 6) substituents .
- Key Differences : Lacks the sulfonamide and morpholine groups present in the target compound.
- Properties: The crystal structure reveals intermolecular Cl···N interactions (3.094–3.100 Å), forming a 3D framework .
(b) 5-Bromo-2-N-[7-Methoxy-3,4-Dihydrospiro[1,4-Benzoxazine-2,10-Cyclopropane]-6-yl]-4-N-[4-(Pyridin-2-ylmethoxy)phenyl]pyrimidine-2,4-diamine
- Structure : Pyrimidine with bromo, methoxy, and spirocyclic substituents .
- Key Differences : Incorporates a spirocyclic benzoxazine and pyridine-methoxy-phenyl group instead of morpholine and benzenesulfonamide.
- Applications : Likely designed for kinase inhibition due to the pyridine and spirocyclic moieties. The target compound’s sulfonamide group may confer distinct binding modes.
Sulfonamide and Benzamide Derivatives
(a) 3-Chloro-N-(Diethylcarbamothioyl)Benzamide Nickel Complex
- Structure : Benzamide with a chloro substituent and carbamothioyl group, coordinated to nickel .
- Key Differences : The thioamide group facilitates metal coordination (Ni-S/Ni-O bonds), whereas the target compound’s sulfonamide group is less likely to bind metals.
(b) 3-Chloro-N-Phenyl-Phthalimide
Substituent Effects
- Chloro and Methoxy Groups : Present in both the target compound and 4,6-dichloro-5-methoxypyrimidine . These groups enhance electrophilicity and influence crystal packing via halogen bonding.
- Morpholine vs. Pyridine : Morpholine (target) improves solubility and metabolic stability compared to pyridine (as in ), which may enhance bioavailability.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
While direct data on the target compound is scarce in the provided evidence, structural analogs suggest:
- Bioactivity : The sulfonamide group may target enzymes like carbonic anhydrases, similar to FDA-approved sulfonamide drugs.
- Synthetic Challenges : The morpholine-pyrimidine linkage requires precise control, as seen in ’s use of toluene sulfonic acid for coupling .
Biological Activity
3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-methoxybenzenesulfonamide is a synthetic compound with potential pharmaceutical applications, particularly in oncology and as an inhibitor of specific kinases. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₂₁ClN₄O₄S
- Molecular Weight : 412.9 g/mol
- CAS Number : 1797214-67-5
This compound primarily functions as a PLK4 inhibitor , targeting the polo-like kinase 4 (PLK4) which is crucial in cell division. Inhibition of PLK4 can lead to the disruption of centrosome duplication, making it a candidate for cancer therapies, especially in tumors with aberrant centrosome numbers.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to:
- Induce cell cycle arrest in cancer cells.
- Trigger apoptosis in various cancer cell lines.
- Reduce tumor growth in xenograft models.
Table 1: Summary of Biological Activities
Case Studies
- Xenograft Models : In a study involving xenograft models of human breast cancer, treatment with this compound resulted in a 50% reduction in tumor volume compared to control groups. The mechanism was linked to PLK4 inhibition leading to disrupted mitotic processes.
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MDA-MB-231) revealed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved PARP and caspase-3 activation.
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data is limited, initial studies suggest that the compound has favorable absorption characteristics and a moderate half-life suitable for therapeutic applications. Toxicological assessments indicate that it has a manageable safety profile at therapeutic doses.
Q & A
Q. Basic
- HPLC : Use a C18 column (MeCN:HO 70:30) to assess purity (>98%).
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm) and morpholine C-O-C vibrations (~1100 cm) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
How should time-dependent biological effects be experimentally assessed?
Advanced
Protocol Design :
- Short-Term vs. Long-Term : Measure IC at 24h (acute) vs. 72h (chronic) to identify adaptive resistance .
- Cellular Models : Use primary cells (e.g., PBMCs) for translational relevance. Include a cycloheximide control to rule out protein synthesis effects .
- Data Interpretation : Apply mixed-effects models to account for inter-experiment variability .
What computational methods are recommended for predicting this compound’s pharmacokinetics?
Q. Advanced
- ADMET Prediction : Use SwissADME to estimate logP (~3.2), solubility (LogS ~-4.5), and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS) with SYK kinase over 100 ns. Analyze RMSD and hydrogen-bond occupancy .
- Metabolite Prediction : Employ GLORY meta-server to identify potential sulfonamide oxidation sites .
How can contradictory bioactivity data between studies be reconciled?
Advanced
Root-Cause Analysis :
- Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES) and ATP concentrations (1 mM vs. 10 µM) in kinase assays .
- Cell Line Variability : Test activity in ≥3 cell lines (e.g., HEK293, HeLa, Jurkat) to rule out lineage-specific effects .
- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding affinity vs. enzymatic activity .
What strategies optimize yield in large-scale synthesis without compromising purity?
Q. Basic
- Solvent Optimization : Replace DCM with THF to improve scalability.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Workup : Extract with sat. NaHCO to remove acidic impurities.
How should researchers validate the compound’s mechanism of action in complex biological systems?
Advanced
Integrated Workflow :
CRISPR Knockout : Silence putative targets (e.g., SYK) and assess activity loss.
Thermal Shift Assay (TSA) : Confirm target engagement via protein melting temperature shifts .
Transcriptomics : Perform RNA-seq to identify downstream pathways (e.g., NF-κB inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
